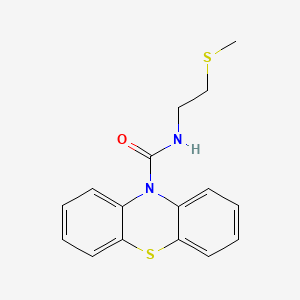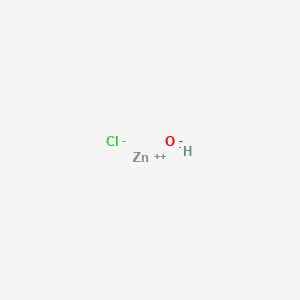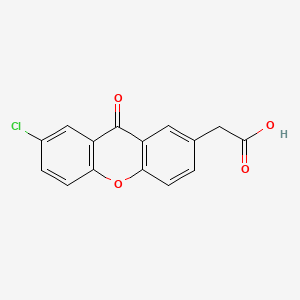
Xanthene-2-acetic acid, 7-chloro-9-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthene-2-acetic acid, 7-chloro-9-oxo- is a derivative of xanthene, a class of organic compounds known for their diverse biological and pharmacological activities. The compound features a xanthene core with a carboxylic acid group at the 2-position, a chlorine atom at the 7-position, and a ketone group at the 9-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of xanthene derivatives, including Xanthene-2-acetic acid, 7-chloro-9-oxo-, typically involves several key steps. One common method is the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach involves the use of zinc chloride and phosphoryl chloride to improve yields and reduce reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthene derivatives often utilizes catalytic processes to streamline synthesis. For example, copper-catalyzed tandem reactions have been used to produce xanthene derivatives efficiently . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Xanthene-2-acetic acid, 7-chloro-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Xanthene-2-acetic acid, 7-chloro-9-oxo- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Xanthene-2-acetic acid, 7-chloro-9-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . These effects are mediated through its ability to bind to and modify the activity of target proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthone: A parent compound with a similar structure but lacking the acetic acid and chlorine substituents.
5,6-Dimethylxanthone-4-acetic acid (DMXAA): A derivative with notable anticancer properties.
Thioxanthone: A sulfur-containing analogue with unique photophysical properties.
Uniqueness
Xanthene-2-acetic acid, 7-chloro-9-oxo- is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
51925-02-1 |
|---|---|
Formule moléculaire |
C15H9ClO4 |
Poids moléculaire |
288.68 g/mol |
Nom IUPAC |
2-(7-chloro-9-oxoxanthen-2-yl)acetic acid |
InChI |
InChI=1S/C15H9ClO4/c16-9-2-4-13-11(7-9)15(19)10-5-8(6-14(17)18)1-3-12(10)20-13/h1-5,7H,6H2,(H,17,18) |
Clé InChI |
OOGGEKXXAQOQEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CC(=O)O)C(=O)C3=C(O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




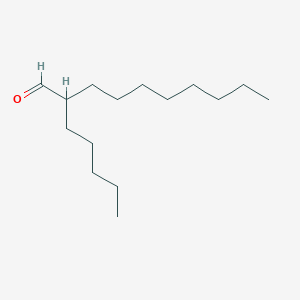
![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)
![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)

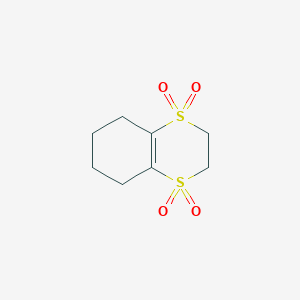
![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)

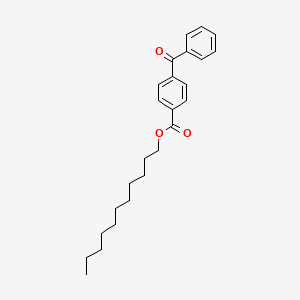
![Bis[chloro(difluoro)methyl]diselane](/img/structure/B14641115.png)

